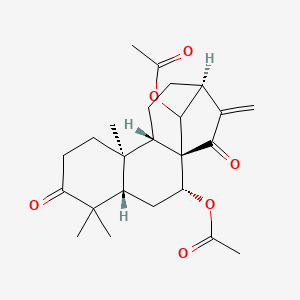

Glaucocalyxin A diacetate

Description

Structure

2D Structure

Properties

Molecular Formula |

C24H32O6 |

|---|---|

Molecular Weight |

416.5 g/mol |

IUPAC Name |

[(1R,2R,4S,9R,10S,13S)-16-acetyloxy-5,5,9-trimethyl-14-methylidene-6,15-dioxo-2-tetracyclo[11.2.1.01,10.04,9]hexadecanyl] acetate |

InChI |

InChI=1S/C24H32O6/c1-12-15-7-8-16-23(6)10-9-18(27)22(4,5)17(23)11-19(29-13(2)25)24(16,20(12)28)21(15)30-14(3)26/h15-17,19,21H,1,7-11H2,2-6H3/t15-,16-,17+,19+,21?,23-,24-/m0/s1 |

InChI Key |

SSZYTFVVHZMNKM-ITPQOGAXSA-N |

Isomeric SMILES |

CC(=O)O[C@@H]1C[C@H]2[C@@](CCC(=O)C2(C)C)([C@H]3[C@]14C([C@@H](CC3)C(=C)C4=O)OC(=O)C)C |

Canonical SMILES |

CC(=O)OC1CC2C(C(=O)CCC2(C3C14C(C(CC3)C(=C)C4=O)OC(=O)C)C)(C)C |

Origin of Product |

United States |

Chemical Synthesis and Derivatization Strategies for Glaucocalyxin a Diacetate

Total Synthesis Approaches for Glaucocalyxin A

The first total synthesis of (-)-Glaucocalyxin A was a landmark achievement, providing a blueprint for the construction of this highly oxidized and stereochemically complex molecule. rsc.org The retrosynthetic analysis reveals a strategy that hinges on the late-stage functionalization of a core intermediate, which itself is assembled through a series of elegant and efficient chemical transformations. rsc.org

Radical Cyclization Methodologies in Glaucocalyxin A Synthesis

A key feature of the first total synthesis of (-)-Glaucocalyxin A is the early-stage construction of the highly oxygenated bicyclo[3.2.1]octane ring system. magtech.com.cnnih.gov This was accomplished using a manganese(III) acetate-mediated radical cyclization of an alkynyl ketone. rsc.orgmagtech.com.cn This pivotal step established a crucial part of the molecular framework and paved the way for subsequent elaborations. rsc.org The radical cyclization approach offers a powerful tool for the formation of complex ring systems, particularly in the context of natural product synthesis. google.com

The starting point for this sequence was an unsaturated ketone, which underwent an enantioselective Michael addition using a chiral copper ligand. rsc.org This initial step was the sole source of chirality in the entire synthesis, with all subsequent stereocenters being substrate-controlled. rsc.org The resulting dicarbonyl compound was then subjected to α-alkylation and desilylation to afford the precursor for the radical cyclization. rsc.org The cyclization itself proceeded in a respectable 53% yield to furnish the desired bicyclo[3.2.1]octane system. rsc.org

Diels-Alder and Aldol Reaction Strategies in Glaucocalyxin A Synthesis

The assembly of the A/B ring system of Glaucocalyxin A was ingeniously achieved through an intramolecular Diels-Alder reaction. rsc.orgmagtech.com.cn This powerful cycloaddition reaction is a cornerstone of organic synthesis, enabling the rapid construction of six-membered rings with excellent stereocontrol. obrnutafaza.hrnih.gov In the synthesis of Glaucocalyxin A, the Diels-Alder precursor was prepared from the bicyclooctane intermediate through a sequence of reduction, protection, and oxidation steps to yield a key aldehyde. rsc.org

A subsequent vinylogous aldol addition to this aldehyde generated an unsaturated ester, which was then elaborated into the substrate for the intramolecular Diels-Alder reaction. rsc.org The thermal Diels-Alder cyclization proceeded smoothly to deliver the tetracyclic core of Glaucocalyxin A as a single isomer in excellent yield. rsc.org

Enantioselective Synthesis of Glaucocalyxin A Precursors

The chirality of the entire Glaucocalyxin A molecule was dictated by a single enantioselective transformation at the beginning of the synthetic sequence. rsc.org An enantioselective Michael addition of a chiral copper ligand to an unsaturated ketone set the initial stereocenter. rsc.org This highly efficient conjugate addition/acylation cascade reaction established the absolute stereochemistry that was then propagated throughout the remainder of the synthesis. magtech.com.cn This strategy highlights the power of asymmetric catalysis in the efficient construction of complex chiral molecules.

Late-Stage Functionalization in Complex Diterpenoid Synthesis

The final stages of the total synthesis of Glaucocalyxin A relied on a series of late-stage functionalizations to install the remaining oxygenation and unsaturation patterns. rsc.org This approach, where the core scaffold is first assembled and then decorated with functional groups, is a common and effective strategy in the synthesis of complex natural products. beilstein-journals.org After the construction of the tetracyclic core, a series of carefully orchestrated steps, including epimerization, allylic oxidation, and deprotection, were employed to complete the synthesis of (-)-Glaucocalyxin A. rsc.org This late-stage manipulation of the molecular framework underscores the importance of chemoselective transformations in the final steps of a complex synthesis.

Semisynthesis of Glaucocalyxin A and Related Compounds

While the focus of this article is on the chemical synthesis of Glaucocalyxin A diacetate, it is important to note that the direct acetylation of naturally sourced or synthetically produced Glaucocalyxin A represents a straightforward semisynthetic route to the diacetate. Standard acylation procedures, such as treatment with acetic anhydride in the presence of a base like pyridine or an acylation catalyst, can be employed to convert the hydroxyl groups of Glaucocalyxin A into their corresponding acetate esters. This method is a common practice for the derivatization of polyhydroxylated natural products to modify their physicochemical properties.

Rational Design and Synthesis of Glaucocalyxin A Derivatives

The potent biological activities of Glaucocalyxin A have spurred the rational design and synthesis of various derivatives to explore structure-activity relationships and develop new therapeutic agents. nih.gov These efforts have led to the creation of novel compounds with modified properties.

One approach has been the synthesis of Mannich base type derivatives of Glaucocalyxin A. nih.gov These derivatives are designed to act as prodrugs, potentially improving the stability and bioavailability of the parent compound. nih.gov Another strategy has involved the acylation of the A-ring of Glaucocalyxin A to produce a series of novel derivatives.

The synthesis of these derivatives typically involves the chemical modification of the Glaucocalyxin A scaffold. For instance, the synthesis of Mannich base derivatives involves the reaction of Glaucocalyxin A with an appropriate amine and formaldehyde. nih.gov The synthesis of acylated derivatives involves the reaction of Glaucocalyxin A with various acylating agents to introduce different functional groups.

Interactive Data Table: Key Reactions in the Total Synthesis of (-)-Glaucocalyxin A

| Step | Reaction Type | Key Reagents | Product | Yield | Reference |

| 1 | Enantioselective Michael Addition | Unsaturated ketone, Chiral copper ligand, NCCO₂Et | Chiral dicarbonyl compound | >50% (overall for 3 steps) | rsc.org |

| 2 | Radical Cyclization | Alkynyl ketone precursor, Mn(OAc)₃ | Bicyclo[3.2.1]octane system | 53% | rsc.org |

| 3 | Vinylogous Aldol Addition | Aldehyde, Silyl ketene acetal | Unsaturated ester | Excellent | rsc.org |

| 4 | Intramolecular Diels-Alder Reaction | Polyene precursor | Tetracyclic core | Excellent | rsc.org |

| 5 | Completion of Synthesis | Allylic oxidation, DMP oxidation, MOM deprotection | (-)-Glaucocalyxin A | 33% (over 3 steps) | rsc.org |

Acetylation and Other Esterifications leading to this compound and Analogues

The conversion of Glaucocalyxin A to this compound is achieved through acetylation, a specific type of esterification targeting the hydroxyl groups on the parent molecule. While a dedicated protocol for the synthesis of this compound is not extensively detailed in publicly available literature, the process can be inferred from standard organic chemistry practices and mentions of acetate protection in the total synthesis of Glaucocalyxin A. organicchemistry.eu

Typically, the acetylation of a polyhydroxylated compound like Glaucocalyxin A would involve reacting it with an acetylating agent such as acetic anhydride. This reaction is often conducted in the presence of a base, like pyridine or triethylamine, which acts as a catalyst and neutralizes the acetic acid byproduct. The reaction proceeds by nucleophilic attack of the hydroxyl groups of Glaucocalyxin A on the carbonyl carbon of acetic anhydride, leading to the formation of ester linkages and yielding the diacetate derivative.

Beyond simple acetylation, other esterification strategies can be employed to create a diverse range of Glaucocalyxin A analogues. By using different acyl chlorides or carboxylic anhydrides, various ester functional groups can be introduced. This allows for the systematic modification of the molecule's lipophilicity, steric bulk, and electronic properties, which can, in turn, influence its biological activity and pharmacokinetic properties. For instance, the synthesis of diterpenoid diacylglycerols has been performed through regioselective coupling of a terpenoid acid with glycerol, demonstrating a general approach to creating optically active acylglycerols.

Mannich Base Type Derivatization of Glaucocalyxin A

A significant strategy for modifying Glaucocalyxin A involves the synthesis of Mannich base derivatives. The Mannich reaction is a three-component condensation that forms a C-C bond and introduces an aminoalkyl group onto a substrate. For Glaucocalyxin A (GLA), this derivatization has been explored to improve its anticancer properties and stability.

In a notable study, a series of Mannich base type derivatives of GLA were designed and synthesized. These compounds were then evaluated for their cytotoxic effects against a panel of six human tumor cell lines. The synthesis of these derivatives opens avenues for creating prodrugs, where the modified compound can release the active GLA within the intracellular environment.

Development of Analogues with Modified Pharmacological Profiles

The primary motivation for synthesizing derivatives of Glaucocalyxin A is to develop analogues with improved therapeutic potential. Research has shown that these chemical modifications can lead to significantly altered pharmacological profiles.

The Mannich base derivatives of Glaucocalyxin A, for example, have demonstrated potent antiproliferative effects, with some compounds showing low micromolar IC50 values against various cancer cell lines. Specifically, a derivative featuring a para-methyl benzylamine moiety (Compound 1) and another with a cyclohexylamine moiety (Compound 16) exhibited the highest inhibitory efficacy. organicchemistry.eu Importantly, Compound 1 showed significantly lower cytotoxicity against normal human liver cells (HL-7702) compared to the parent compound, GLA, suggesting an improved therapeutic window. organicchemistry.eu Furthermore, these Mannich base derivatives displayed enhanced stability in rat plasma, a crucial factor for potential in vivo applications. organicchemistry.eu

The table below summarizes the in vitro antiproliferative activities (IC50 in μM) of selected Glaucocalyxin A Mannich base derivatives against various cancer cell lines.

| Compound | SMMC-7721 (Hepatoma) | B16 (Melanoma) | SGC-7901 (Gastric) | A549 (Lung) | KB (Nasopharyngeal) | HL-60 (Leukemia) |

| GLA | 1.87 ± 0.11 | 2.13 ± 0.15 | 2.54 ± 0.18 | 3.12 ± 0.22 | 2.89 ± 0.20 | 1.56 ± 0.10 |

| Cmpd 1 | 1.23 ± 0.09 | 1.54 ± 0.11 | 1.87 ± 0.13 | 2.01 ± 0.14 | 1.98 ± 0.14 | 1.15 ± 0.08 |

| Cmpd 16 | 1.35 ± 0.10 | 1.68 ± 0.12 | 1.99 ± 0.14 | 2.23 ± 0.16 | 2.10 ± 0.15 | 1.21 ± 0.09 |

Data adapted from a study on the synthesis and biological evaluation of Glaucocalyxin A derivatives. organicchemistry.eu

In other work, biotinylated derivatives of Glaucocalyxin A have been synthesized and evaluated for their cytotoxic activities against several cancer cell lines, including lung (A549), cervical (KB), and breast cancer (MDA-MB-231, MCF-7) lines, further expanding the library of analogues with potentially modified pharmacological activities.

Nanosuspension Formulations for Enhanced Research Utility of this compound

A significant challenge in the preclinical and clinical investigation of many natural products, including Glaucocalyxin A and its derivatives like the diacetate, is their poor aqueous solubility. This limitation hinders their formulation for in vitro and in vivo studies. To overcome this, nanosuspension technology has been applied as an effective strategy.

While research has focused on Glaucocalyxin A (GLA), the principles are directly applicable to enhancing the research utility of this compound. Nanosuspensions are sub-micron colloidal dispersions of drug particles stabilized by surfactants and polymers. The reduction of particle size to the nanometer range significantly increases the surface area, leading to enhanced dissolution velocity and saturation solubility.

One study detailed the preparation of GLA nanosuspensions using a precipitation-ultrasonication method. researchgate.netnih.gov The resulting nanoparticles were spherical, with a mean particle size of approximately 143 nm. researchgate.netnih.gov Another study employed a solvent precipitation combined with a high-pressure homogenization method, achieving a mean particle size of about 222.6 nm and a high drug loading of 40.67%.

These nanosuspension formulations have demonstrated significantly improved biological activity. For instance, GLA nanosuspensions showed higher in vitro antitumor activity against HepG2 cells compared to a free GLA solution, with IC50 values of 1.793 µg/mL versus 2.884 µg/mL, respectively. researchgate.netnih.gov In vivo studies using H22 tumor-bearing mice also showed that the nanosuspension formulation had a better tumor inhibition rate (54.11%) compared to the GLA solution (36.02%). researchgate.netnih.gov

The characteristics and enhanced efficacy of these formulations are summarized below.

| Formulation Parameter | Value (Study 1) | Value (Study 2) |

| Method | Precipitation-Ultrasonication | Solvent Precipitation-Homogenization |

| Mean Particle Size | 143 nm | 222.6 ± 4.32 nm |

| Drug Loading | 8.95% | 40.67 ± 2.45% |

| In Vitro Cytotoxicity (IC50) | 1.793 µg/mL (vs 2.884 µg/mL for free drug) | 0.784 µg/mL (BGC cells, vs 1.658 µg/mL) |

| In Vivo Tumor Inhibition | 54.11% (vs 36.02% for free drug) | Not Reported |

Data compiled from studies on Glaucocalyxin A nanosuspensions. researchgate.netnih.gov

By improving the solubility and bioavailability, nanosuspension formulations make compounds like this compound more amenable to consistent and effective use in research settings, enabling a more accurate evaluation of their pharmacological potential.

Molecular Mechanisms of Action of Glaucocalyxin a in Cellular and Subcellular Systems

Regulation of Cellular Signaling Pathways by Glaucocalyxin A

Glaucocalyxin A exerts its biological effects by interacting with and modulating several critical intracellular signaling pathways. These interactions underpin its observed anti-inflammatory, anti-tumor, and anti-platelet activities.

Modulation of the PI3K/Akt Signaling Axis

The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt) signaling pathway is a crucial regulator of cell survival, proliferation, and metabolism. Glaucocalyxin A has been shown to modulate this axis in various cell types.

In the context of cancer, Glaucocalyxin A often acts as an inhibitor of the PI3K/Akt pathway. Studies on human gastric cancer cells under hypoxic conditions revealed that Glaucocalyxin A suppressed the activation of the PI3K/Akt pathway. tandfonline.comnih.gov This inhibition was associated with a reduction in cell migration, invasion, and the epithelial-to-mesenchymal transition (EMT), a key process in cancer metastasis. tandfonline.comnih.gov Specifically, Glaucocalyxin A decreased the phosphorylation levels of PI3K and Akt, which were otherwise elevated by hypoxia. tandfonline.com The inhibitory effects of Glaucocalyxin A on cancer cell processes could be reversed by an activator of the PI3K/Akt pathway, insulin-like growth factor 1 (IGF-1), confirming the pathway's role in the compound's mechanism. tandfonline.comnih.gov

Similarly, in human bladder cancer cells, Glaucocalyxin A was found to suppress the PI3K/Akt signaling pathway, leading to G2/M cell cycle arrest and apoptosis. nih.govconsensus.app It achieved this by downregulating the expression of PI3K p85 and phosphorylated Akt (p-Akt). nih.gov

Conversely, in the context of cellular protection, Glaucocalyxin A can activate the PI3K/Akt pathway. In a study on cardiomyocyte protection against hypoxia/reoxygenation injury, Glaucocalyxin A was shown to enhance the activation of the PI3K/Akt pathway, which is known to be upstream of the Nrf2 signaling pathway. nih.gov

Table 1: Effects of Glaucocalyxin A on the PI3K/Akt Signaling Pathway

| Cell Type | Condition | Effect of Glaucocalyxin A on PI3K/Akt Pathway | Downstream Consequences |

| Human Gastric Cancer Cells | Hypoxia | Inhibition | Decreased cell migration, invasion, and EMT tandfonline.comnih.gov |

| Human Bladder Cancer Cells | - | Inhibition | G2/M cell cycle arrest and apoptosis nih.govconsensus.app |

| H9c2 Cardiomyocytes | Hypoxia/Reoxygenation | Activation | Protection against oxidative damage nih.gov |

Activation of the Akt/Nrf2/HO-1 Signaling Pathway

The nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of antioxidant proteins, such as heme oxygenase-1 (HO-1), to protect against oxidative stress. The Akt pathway is a known upstream regulator of Nrf2.

Glaucocalyxin A has been demonstrated to protect H9c2 cardiomyocytes from hypoxia/reoxygenation-induced injury by activating the Akt/Nrf2/HO-1 signaling pathway. nih.gov Treatment with Glaucocalyxin A led to increased phosphorylation of Akt, nuclear translocation of Nrf2, and subsequent upregulation of HO-1 expression. nih.govresearchgate.net This activation of the antioxidant defense system resulted in improved cell viability, reduced production of reactive oxygen species (ROS), and decreased apoptosis. nih.gov The protective effects of Glaucocalyxin A were reversed by a PI3K inhibitor, LY294002, confirming the involvement of the Akt pathway in activating the Nrf2/HO-1 axis. nih.gov

Interference with the TGF-β1/Smad Signaling Cascade

The transforming growth factor-β1 (TGF-β1)/Smad signaling pathway plays a pivotal role in cell proliferation, differentiation, and fibrosis. Glaucocalyxin A has been shown to interfere with this cascade, particularly in the context of fibrosis and cancer metastasis.

In hepatic stellate cells (HSCs), which are central to the development of liver fibrosis, Glaucocalyxin A was found to inhibit their activation and proliferation by attenuating the TGF-β1/Smad signaling pathway. nih.gov Pre-treatment with Glaucocalyxin A significantly suppressed the TGF-β1-induced phosphorylation of Smad2 and Smad3, key downstream effectors of the pathway. nih.gov This inhibition was associated with a reduction in the expression of extracellular matrix proteins like collagen-I. nih.gov

Similarly, in osteosarcoma cells, Glaucocalyxin A inhibited epithelial-mesenchymal transition (EMT) and metastasis by blocking the TGF-β1/Smad2/3 signaling pathway. nih.gov It was observed to inhibit the phosphorylation of Smad2/3 induced by TGF-β1, leading to a decrease in the expression of EMT-related transcription factors such as Snail and Slug. nih.gov

Inhibition of NLRP3 and NLRC4 Inflammasome Activation

Inflammasomes are multiprotein complexes that are critical components of the innate immune system, responsible for the activation of inflammatory caspases and the subsequent maturation of pro-inflammatory cytokines like interleukin-1β (IL-1β). Glaucocalyxin A has been identified as a potent inhibitor of specific inflammasomes.

Research has shown that Glaucocalyxin A can dramatically inhibit the activation of the NLRP3 inflammasome, which can be triggered by various agonists. nih.gov It also effectively blocks the activation of the NLRC4 inflammasome. nih.govresearchgate.net The inhibitory mechanism involves preventing the oligomerization of the adaptor protein ASC, a crucial upstream event for the assembly of both NLRP3 and NLRC4 inflammasomes. nih.govresearchgate.net However, Glaucocalyxin A does not appear to affect the AIM2 inflammasome. nih.govresearchgate.net This selective inhibition of NLRP3 and NLRC4 inflammasomes leads to a dose-dependent reduction in the production of IL-1β, a key mediator of inflammation. nih.gov

Influence on GPVI Pathway Signaling Events

Glycoprotein VI (GPVI) is a major signaling receptor for collagen on the surface of platelets. Its activation is a critical step in collagen-induced platelet aggregation and thrombus formation. Glaucocalyxin A has been shown to preferentially inhibit platelet activation and thrombus formation by targeting the GPVI signaling pathway. plos.orgnih.gov

Pretreatment of human platelets with Glaucocalyxin A significantly inhibited platelet aggregation induced by collagen and convulxin, a specific GPVI ligand. plos.orgnih.gov Mechanistically, Glaucocalyxin A was found to inhibit the collagen-stimulated tyrosine phosphorylation of several key downstream signaling molecules in the GPVI pathway, including Syk, LAT, and phospholipase Cγ2. plos.orgresearchgate.net Furthermore, it also inhibited P-selectin secretion and integrin activation, which are crucial events in platelet activation. plos.orgnih.gov

Table 2: Effect of Glaucocalyxin A on GPVI-Mediated Platelet Activation

| Stimulus | Effect of Glaucocalyxin A | Key Downstream Molecules Inhibited |

| Collagen | Inhibition of platelet aggregation plos.orgnih.gov | Phosphorylation of Syk, LAT, and phospholipase Cγ2 plos.orgresearchgate.net |

| Convulxin (GPVI ligand) | Inhibition of platelet aggregation and P-selectin expression plos.orgnih.gov | - |

Interaction with Thioredoxin Reductase (TXNRD1)

Thioredoxin reductase 1 (TXNRD1) is a key enzyme in the thioredoxin system, which plays a vital role in maintaining cellular redox balance and protecting against oxidative stress. It has emerged as a promising target for cancer therapy.

Glaucocalyxin A has been identified as a novel and efficient inhibitor of TXNRD1. researchgate.netnih.gov It has been shown to effectively inhibit recombinant TXNRD1 and reduce its activity within gastric cancer cells without altering the enzyme's expression level. researchgate.net The mechanism of inhibition involves the irreversible modification of the selenocysteine (B57510) residue (U498) of TXNRD1 through a Michael addition. nih.gov

Furthermore, Glaucocalyxin A also covalently binds to glutathione (B108866) (GSH), leading to its depletion and disrupting the cellular redox balance. nih.govnih.gov This dual action of inhibiting TXNRD1 and depleting GSH induces significant oxidative stress, ultimately leading to apoptosis in cancer cells. nih.gov The cytotoxic effects of Glaucocalyxin A can be mitigated by the addition of reducing agents, confirming the role of induced disulfide stress in its mechanism of action. nih.gov

Modulation of GLI1 Nuclear Translocation

Glaucocalyxin A has been shown to exert anticancer effects by inhibiting the nuclear translocation of the Glioma-associated oncogene 1 (GLI1) transcription factor. nih.gov In osteosarcoma cells, Glaucocalyxin A-induced apoptosis is mediated through the inhibition of GLI1 activation. nih.gov This inhibition is achieved by regulating the Phosphatidylinositol 3-kinase/protein kinase B (PI3K/Akt) signaling pathway. nih.gov By suppressing the PI3K/Akt pathway, Glaucocalyxin A prevents the nuclear translocation of GLI1, thereby impeding its transcriptional activity which is crucial for cancer cell survival and proliferation. nih.gov

Effects on TLR/NF-κB Pathway

Glaucocalyxin A demonstrates significant anti-inflammatory properties through its modulation of the Toll-like receptor (TLR)/Nuclear Factor-kappa B (NF-κB) signaling pathway. In the context of neuroinflammation, Glaucocalyxin A can suppress the activation of NF-κB by preventing the degradation of its inhibitor, IκB-α. plos.org This action leads to a reduction in the production of pro-inflammatory mediators such as nitric oxide, inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and various cytokines including tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). plos.org

Furthermore, in models of osteoarthritis, Glaucocalyxin A has been observed to inhibit the NF-κB signaling pathway, which is a key player in the inflammatory processes that drive cartilage degradation. nih.gov This inhibition helps in protecting the extracellular matrix and slowing the progression of the disease. nih.gov While the direct effects of Glaucocalyxin A on the TLR/NF-κB pathway are documented, research on the related compound Glaucocalyxin B further elucidates the potential of this class of compounds to deactivate this pathway by reducing the expression of TLR2 and TLR4. nih.govkarger.com

Induction of Regulated Cell Death Mechanisms by Glaucocalyxin A

Glaucocalyxin A is a potent inducer of regulated cell death in various cancer cell lines. Its pro-apoptotic effects are mediated through a multi-faceted approach that involves the activation of intrinsic apoptotic pathways, generation of reactive oxygen species, and cell cycle arrest.

Apoptosis Induction and Associated Biochemical Events (Caspase Activation, Bax/Bcl-2 Modulation, Mitochondrial Membrane Potential Changes)

Glaucocalyxin A triggers the intrinsic apoptotic pathway, a process characterized by a series of well-defined biochemical events. A key aspect of this induction is the modulation of the B-cell lymphoma-2 (Bcl-2) family of proteins. Glaucocalyxin A upregulates the expression of the pro-apoptotic protein Bcl-2-associated X protein (Bax) while downregulating the anti-apoptotic protein Bcl-2. nih.govnih.gov This shift in the Bax/Bcl-2 ratio is a critical step that leads to the permeabilization of the mitochondrial outer membrane. nih.govnih.gov

The disruption of the mitochondrial membrane results in a decrease in the mitochondrial membrane potential and the release of pro-apoptotic factors from the intermembrane space into the cytoplasm. nih.govnih.gov This, in turn, activates the caspase cascade. Specifically, Glaucocalyxin A has been shown to induce the cleavage and activation of caspase-9, the initiator caspase in the intrinsic pathway, and caspase-3, a key executioner caspase. nih.govijbs.com Activated caspase-3 then cleaves various cellular substrates, including poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis. nih.govijbs.com

Reactive Oxygen Species (ROS) Generation and Oxidative Stress Modulation

The induction of apoptosis by Glaucocalyxin A is also closely linked to the generation of reactive oxygen species (ROS). nih.gov ROS are chemically reactive molecules containing oxygen that, at high levels, can cause significant damage to cellular structures, a condition known as oxidative stress. youtube.comnih.gov Glaucocalyxin A treatment has been shown to trigger the intracellular generation of ROS in cancer cells. nih.gov This increase in ROS levels contributes to the reduction of the mitochondrial membrane potential, a key event in the apoptotic process. nih.gov

While ROS are crucial for inducing apoptosis in cancer cells, they are also implicated in various pathological processes in healthy tissues. nih.govnih.gov The cellular balance between ROS production and detoxification is tightly regulated by antioxidant systems. nih.gov An overproduction of ROS that overwhelms these defense mechanisms leads to oxidative stress, which can damage lipids, proteins, and DNA. nih.gov

Preclinical Pharmacological Activities of Glaucocalyxin a in Disease Models

Anti-inflammatory and Immunomodulatory Activities

Glaucocalyxin A exhibits potent anti-inflammatory and immunomodulatory properties, which have been demonstrated in various preclinical settings. These activities are central to its protective effects in models of cellular injury and systemic inflammation.

In vitro studies have shown that Glaucocalyxin A can protect cells from the damage caused by hypoxia/reoxygenation (H/R), a common model for ischemia-reperfusion injury.

Cardiac Models: In a model using rat cardiomyocytes (H9c2 cells), treatment with Glaucocalyxin A improved cell viability following H/R stimulation. nih.govnih.gov The compound suppressed the production of reactive oxygen species (ROS) induced by H/R and increased the activity of antioxidant enzymes such as superoxide dismutase and glutathione (B108866) peroxidase. nih.govnih.gov Furthermore, Glaucocalyxin A prevented H/R-induced apoptosis, as evidenced by an increase in the expression of the anti-apoptotic protein bcl-2 and a decrease in the pro-apoptotic protein bax and caspase-3 activity. nih.govnih.gov The protective mechanism is linked to the activation of the Akt/Nrf2/HO-1 signaling pathway. nih.govnih.gov

Renal Models: The protective effects of Glaucocalyxin A have also been observed in human renal tubular epithelial cells (HK-2). In an H/R model of acute kidney injury, Glaucocalyxin A demonstrated the ability to inhibit oxidative injury by activating the Akt/Nrf2/HO-1 signaling pathway. nih.gov

Table 1: Effects of Glaucocalyxin A on Hypoxia/Reoxygenation-Induced Cellular Injury

| Model System | Key Findings | Affected Markers | Signaling Pathway |

| Rat Cardiomyocytes (H9c2) | Improved cell viability, suppressed ROS production, prevented apoptosis. nih.govnih.gov | ↑ bcl-2, ↓ bax, ↓ caspase-3, ↑ SOD, ↑ GSH-Px. nih.govnih.gov | Akt/Nrf2/HO-1 nih.govnih.gov |

| Human Renal Cells (HK-2) | Inhibited oxidative injury. nih.gov | Not specified | Akt/Nrf2/HO-1 nih.gov |

Glaucocalyxin A has shown anti-fibrotic potential by targeting hepatic stellate cells (HSCs), which are key drivers of liver fibrosis. nih.gov

In in vitro studies using activated HSC-T6 cells, Glaucocalyxin A significantly inhibited cell proliferation and migration. nih.gov It also suppressed the expression of extracellular matrix components, such as α-smooth-muscle actin (α-SMA) and collagen-I, which are hallmarks of fibrosis. nih.gov The mechanism underlying these effects involves the inhibition of the TGF-β1/Smad signaling pathway, as Glaucocalyxin A was found to decrease the phosphorylation of Smad2 and Smad3 in HSCs stimulated with TGF-β1. nih.gov Additionally, Glaucocalyxin A markedly suppressed TGF-β1-induced ROS levels in these cells. nih.gov

Preclinical studies have demonstrated that Glaucocalyxin A can alleviate the severe systemic inflammation associated with septic shock. nih.gov

In a mouse model of septic shock induced by lipopolysaccharide (LPS), administration of Glaucocalyxin A significantly reduced mortality. nih.gov This protective effect is attributed to its ability to inhibit the activation of the NLRP3 inflammasome, a key component of the innate immune system that can drive excessive inflammation. nih.gov Glaucocalyxin A was shown to inhibit both canonical and non-canonical NLRP3 inflammasome activation by blocking the oligomerization of the adaptor protein ASC. nih.gov It also dose-dependently inhibited the production of the pro-inflammatory cytokine interleukin-1β (IL-1β) in vivo. nih.gov

Glaucocalyxin A has demonstrated significant anti-neuroinflammatory properties by modulating the activity of microglia, the resident immune cells of the central nervous system. nih.govplos.org

In studies using LPS-stimulated primary microglia and BV-2 microglial cells, Glaucocalyxin A effectively inhibited the production of pro-inflammatory mediators. nih.govplos.org It significantly suppressed the release of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) at both the mRNA and protein levels. nih.govplos.org Furthermore, it inhibited the production of pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α), IL-1β, and interleukin-6 (IL-6). nih.gov The mechanism of action involves the suppression of the nuclear factor-κB (NF-κB) and p38 mitogen-activated protein kinase (MAPK) signaling pathways. nih.govresearchgate.net

Table 2: Anti-inflammatory Effects of Glaucocalyxin A in Different Models

| Disease Model | Cell Type | Key Inhibitory Effects | Signaling Pathway |

| Liver Fibrosis | Hepatic Stellate Cells | Proliferation, migration, ECM expression. nih.gov | TGF-β1/Smad nih.gov |

| Septic Shock | In vivo (mouse model) | Mortality, IL-1β production. nih.gov | NLRP3 Inflammasome nih.gov |

| Neuroinflammation | Microglia | NO, iNOS, COX-2, TNF-α, IL-1β, IL-6. nih.gov | NF-κB, p38 MAPK nih.gov |

Antioxidant and Oxidative Stress Alleviating Effects

A key aspect of Glaucocalyxin A's pharmacological profile is its ability to counteract oxidative stress, a pathological process implicated in numerous diseases.

Glaucocalyxin A has been shown to directly reduce the levels of intracellular reactive oxygen species (ROS), which are highly reactive molecules that can damage cells. nih.govnih.govnih.gov

In studies with H9c2 cardiomyocytes and human coronary artery smooth muscle cells (HCASMCs), pretreatment with Glaucocalyxin A reversed the increase in ROS production induced by H/R and hydrogen peroxide, respectively. nih.govnih.gov This reduction in ROS is complemented by an enhancement of the cell's own antioxidant defense systems. Glaucocalyxin A was found to elevate the activities of key antioxidant enzymes, including superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px). nih.govnih.gov This dual action of scavenging ROS and boosting endogenous antioxidant defenses underscores its potential for mitigating diseases driven by oxidative stress. nih.govnih.gov

Enhancement of Endogenous Antioxidant Enzyme Activities

Glaucocalyxin A has demonstrated the ability to bolster the cellular defense system against oxidative stress by enhancing the activity of endogenous antioxidant enzymes. This protective effect is largely mediated through the activation of the Akt/Nrf2/HO-1 signaling pathway. Under conditions of oxidative stress, the transcription factor Nrf2 plays a crucial role in cellular defense. Glaucocalyxin A treatment has been shown to promote the activation of Nrf2, which then translocates into the nucleus. In the nucleus, Nrf2 binds to the antioxidant response element (ARE), thereby regulating the production of a variety of antioxidative enzymes.

One of the key enzymes upregulated by the Nrf2 pathway is heme oxygenase-1 (HO-1), an inducible phase II detoxifying enzyme. Studies have shown that Glaucocalyxin A enhances the activation of the Akt/Nrf2/HO-1 signaling pathway. For instance, in H9c2 cardiomyocytes subjected to hypoxia/reoxygenation-induced injury, Glaucocalyxin A treatment elevated the activities of crucial antioxidant enzymes, including superoxide dismutase and glutathione peroxidase. This intervention suppressed the production of reactive oxygen species (ROS), thereby protecting the cells from oxidative damage.

The activation of the upstream protein kinase B (Akt) is also a key event in this process, as the PI3K/Akt pathway is associated with Nrf2 activation and the subsequent induction of HO-1. By promoting the phosphorylation of Akt, Glaucocalyxin A initiates a signaling cascade that leads to the activation of Nrf2 and the upregulation of downstream antioxidant enzymes, highlighting a significant mechanism by which it exerts its cytoprotective effects against oxidative stress.

Antiproliferative and Antitumor Efficacy in Cancer Models (In vitro and Xenograft)

Glaucocalyxin A has been identified as a potent agent with significant antiproliferative and antitumor properties across a range of cancer types. Its efficacy has been demonstrated in both in vitro cell culture systems and in vivo xenograft models.

In vitro studies have consistently shown that Glaucocalyxin A can inhibit the proliferation of various cancer cell lines. This has been observed in human bladder cancer, breast cancer, and glioblastoma cells. e-century.us The compound has also been shown to inhibit the viability of numerous osteosarcoma cells, including MG-63 and HOS cells. nih.gov Furthermore, its antiproliferative effects have been documented in epithelial ovarian cancer (EOC) cells, where it acts in a dose-dependent manner. nih.gov

The mechanisms underlying this suppression of proliferation often involve the induction of apoptosis (programmed cell death) and cell cycle arrest. For example, in human bladder cancer cells, Glaucocalyxin A induces G2/M cell cycle arrest and apoptosis through the PI3K/Akt pathway. selleckchem.com In osteosarcoma cells, it triggers the mitochondrial apoptotic pathway, characterized by an increased Bax/Bcl-2 ratio, generation of intracellular reactive oxygen species (ROS), reduction of mitochondrial membrane potential, and cleavage of caspase-9 and caspase-3. nih.govmedchemexpress.com

Table 1: In Vitro Antiproliferative Activity of Glaucocalyxin A in Various Cancer Cell Lines

| Cell Line | Cancer Type | Effect | Key Mechanism |

|---|---|---|---|

| A549 | Human Lung Carcinoma | Antiproliferative | Not specified |

| B16 | Mouse Melanoma | Antiproliferative | Not specified |

| HL-60 | Human Promyelocytic Leukemia | Antiproliferative | Not specified |

| MG-63, HOS | Human Osteosarcoma | Inhibition of cell viability, induction of apoptosis | Inhibition of GLI1 nuclear translocation via PI3K/Akt pathway, mitochondrial apoptotic pathway |

| SKOV3 | Human Epithelial Ovarian Cancer | Dose-dependent reduction of proliferation | Regulation of miR-374b-5p/HMGB3/Wnt-β-catenin pathway |

| MGC-803 | Human Gastric Cancer | Suppression of cell viability | Inhibition of PI3K/Akt signaling pathway |

| T24, 5637 | Human Bladder Cancer | G2/M cell cycle arrest and apoptosis | PI3K/Akt pathway |

| U87MG | Human Brain Glioblastoma | Induction of apoptosis | Negative regulation of Akt |

| U266, RPMI-8226 | Human Multiple Myeloma | Induction of apoptosis, cell cycle arrest | Inhibition of STAT3 signaling pathway |

The antitumor efficacy of Glaucocalyxin A has been validated in preclinical xenograft models. In a study involving an osteosarcoma xenograft model using HOS tumor cells, Glaucocalyxin A demonstrated a remarkable antitumor effect with no apparent toxicity. nih.gov The underlying mechanism in vivo was consistent with the in vitro findings, involving the regulation of the PI3K/Akt/GLI1 pathway. nih.gov

Similarly, in an epithelial ovarian cancer xenograft model, Glaucocalyxin A was shown to inhibit tumor growth. nih.gov This was accompanied by an upregulation of miR-374b-5p and downregulation of HMGB3, Wnt3a, and β-catenin in the tumor tissues, further corroborating the in vitro mechanistic studies. nih.gov Furthermore, a study on multiple myeloma demonstrated that Glaucocalyxin A could suppress tumor progression in a xenograft nude mouse model, an effect attributed to the induction of apoptosis and inhibition of the STAT3 signaling pathway. researchgate.net

A critical aspect of cancer progression is metastasis, a process often initiated by the epithelial-mesenchymal transition (EMT). Glaucocalyxin A has shown potential in inhibiting this process. In human gastric cancer cells under hypoxic conditions, Glaucocalyxin A attenuated hypoxia-induced migration and invasion. nih.gov It was found to elevate the expression of the epithelial marker E-cadherin while reducing the expression of mesenchymal markers N-cadherin and vimentin. nih.gov These effects were mediated through the inhibition of the PI3K/Akt signaling pathway. nih.gov

Similar inhibitory effects on EMT have been observed in epithelial ovarian cancer cells, where Glaucocalyxin A treatment led to a dose-dependent reduction in EMT. nih.gov By modulating pathways that govern EMT, Glaucocalyxin A demonstrates its potential to interfere with the metastatic cascade, a key factor in cancer mortality.

Antiplatelet and Antithrombotic Properties

Glaucocalyxin A has been identified as a compound with significant antiplatelet and antithrombotic activities, suggesting its potential as a therapeutic agent for thrombotic diseases.

Glaucocalyxin A has been shown to effectively inhibit platelet activation. nih.govnih.govplos.org Pretreatment of human platelets with Glaucocalyxin A significantly inhibited platelet aggregation induced by collagen and collagen-related peptide (CRP), a synthetic GPVI ligand. nih.govnih.govplos.org This inhibitory action is preferential, as it did not affect aggregation induced by ADP and U46619 at lower concentrations. nih.govnih.govplos.org

The mechanism of this antiplatelet effect involves the inhibition of signaling events downstream of the collagen receptor GPVI. Glaucocalyxin A was found to inhibit the collagen-stimulated tyrosine phosphorylation of Syk, LAT, and phospholipase Cγ2. nih.govnih.govplos.org

Furthermore, Glaucocalyxin A inhibits platelet p-selectin secretion and integrin activation induced by convulxin, a selective GPVI ligand. nih.govnih.govplos.org It also attenuates platelet adhesion on collagen surfaces under high shear conditions. nih.govnih.govplos.org In vivo studies in mice have demonstrated that administration of Glaucocalyxin A increased the time for complete occlusion upon vascular injury, indicating its antithrombotic effect. nih.govnih.govplos.org Notably, at lower doses, this antithrombotic effect was not associated with an extension of tail-bleeding time, suggesting a favorable safety profile in this preclinical model. nih.govnih.govplos.org

Role in Alleviating Microvascular Thrombosis

Glaucocalyxin A has demonstrated significant antiplatelet and antithrombotic activities in preclinical studies. Its mechanism of action appears to be targeted, offering potential therapeutic benefits without some of the common side effects of current antiplatelet medications.

Research has shown that Glaucocalyxin A can inhibit platelet aggregation induced by collagen. doaj.orgcore.ac.uk This is significant because collagen exposure, which occurs after a blood vessel injury, is a key trigger for blood clot formation. The compound has been found to interfere with the glycoprotein VI (GPVI) signaling pathway, which is crucial for collagen-mediated platelet activation. doaj.orgcore.ac.uk Specifically, Glaucocalyxin A was observed to inhibit the collagen-stimulated tyrosine phosphorylation of several key proteins in this pathway, including Syk, LAT, and phospholipase Cγ2. doaj.orgcore.ac.uk

Furthermore, Glaucocalyxin A has been shown to reduce platelet adhesion to collagen surfaces under high shear conditions, which mimics the blood flow in arteries. doaj.orgcore.ac.uk In in vivo models, the administration of Glaucocalyxin A increased the time it took for a blood vessel to become completely blocked after injury, providing further evidence of its antithrombotic effects. doaj.orgcore.ac.uk An important finding from these studies is that at lower doses, Glaucocalyxin A did not prolong tail-bleeding time in mice, suggesting a potentially lower risk of spontaneous bleeding compared to some existing antiplatelet drugs. doaj.orgcore.ac.uk

| Model | Key Findings | Mechanism of Action |

|---|---|---|

| Human Platelets | Inhibited platelet aggregation induced by collagen and CRP (a GPVI ligand). | Inhibited tyrosine phosphorylation of Syk, LAT, and phospholipase Cγ2 in the GPVI signaling pathway. |

| Flow Chamber Device | Reduced platelet adhesion to collagen surfaces under high shear stress. | Interference with platelet-collagen interaction. |

| Mouse Vascular Injury Model | Increased the time to complete vessel occlusion. | In vivo antithrombotic effect. |

Antifibrotic Properties in Organ-Specific Fibrosis Models

Fibrosis, the excessive accumulation of extracellular matrix, can lead to organ dysfunction. Glaucocalyxin A has been investigated for its potential to counteract this process in various organs.

In models of liver fibrosis, Glaucocalyxin A has shown protective effects. Studies have indicated that it can attenuate the activation of hepatic stellate cells (HSCs), which are the primary cells responsible for producing excess collagen and other extracellular matrix proteins in the liver during injury. nih.gov

One of the key mechanisms by which Glaucocalyxin A exerts its antifibrotic effect in the liver is through the inhibition of the transforming growth factor-beta 1 (TGF-β1)/Smad signaling pathway. nih.gov TGF-β1 is a potent profibrotic cytokine, and by inhibiting the phosphorylation of Smad2 and Smad3, Glaucocalyxin A can suppress the downstream signaling cascade that leads to HSC activation and proliferation. nih.gov Additionally, Glaucocalyxin A has been found to reduce the expression of α-smooth muscle actin (α-SMA) and collagen-I in TGF-β1-stimulated HSCs. nih.gov It also appears to suppress the production of reactive oxygen species (ROS) in these cells. nih.gov

In a mouse model of liver fibrosis induced by carbon tetrachloride, Glaucocalyxin A administration was shown to significantly improve liver function, as indicated by reduced levels of aspartate aminotransferase (AST) and alanine aminotransferase (ALT). ingentaconnect.comnih.gov It also decreased markers of liver fibrosis such as hyaluronic acid (HA), laminin (LN), and procollagen type III (PC-III). ingentaconnect.comnih.gov Furthermore, Glaucocalyxin A was observed to improve the gut microbiota imbalance associated with liver fibrosis. ingentaconnect.comnih.gov

| Model | Key Findings | Mechanism of Action |

|---|---|---|

| Hepatic Stellate Cells (in vitro) | Inhibited proliferation, migration, and activation; suppressed expression of α-SMA and collagen-I. | Inhibition of the TGF-β1/Smad signaling pathway; reduced ROS production. |

| Carbon Tetrachloride-Induced Liver Fibrosis (in vivo) | Improved liver function (decreased AST, ALT); reduced fibrosis markers (HA, LN, PC-III); improved gut microbiota. | Antifibrotic and potential regulation of gut-liver axis. |

Glaucocalyxin A has also been studied for its potential to mitigate cardiac fibrosis, a condition that contributes to the pathogenesis of many heart diseases. In vitro studies using cardiac fibroblasts have shown that Glaucocalyxin A can inhibit angiotensin II (Ang II)-induced proliferation and migration of these cells. organicchemistry.eu Ang II is a key mediator of cardiac fibrosis.

Similar to its action in the liver, Glaucocalyxin A appears to target the TGF-β1/Smad3 pathway in cardiac fibroblasts. organicchemistry.eu It was found to prevent the Ang II-induced activation of this pathway. organicchemistry.eu By doing so, Glaucocalyxin A reduced the expression of α-SMA, indicating that it prevents the differentiation of cardiac fibroblasts into myofibroblasts, the main cell type responsible for excessive extracellular matrix deposition in the heart. organicchemistry.eu

Furthermore, Glaucocalyxin A was shown to decrease the production of key extracellular matrix components, including type I collagen and fibronectin. organicchemistry.eu It also reduced the levels of matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9, in Ang II-stimulated cardiac fibroblasts. organicchemistry.eu

| Model | Key Findings | Mechanism of Action |

|---|---|---|

| Angiotensin II-Induced Cardiac Fibroblasts (in vitro) | Inhibited proliferation and migration; reduced expression of α-SMA, type I collagen, and fibronectin; decreased levels of MMP-2 and MMP-9. | Inhibition of the TGF-β1/Smad3 signaling pathway. |

Neuroprotective Effects in Neurological Disorder Models

While research on the neuroprotective effects of Glaucocalyxin A in Parkinson's disease models is still emerging, studies on related neurodegenerative conditions and the anti-inflammatory properties of similar compounds suggest potential therapeutic avenues.

In the context of Alzheimer's disease, another neurodegenerative disorder, Glaucocalyxin A has been identified as an inhibitor of the mammalian target of rapamycin (B549165) (mTOR). nih.gov This is significant because the mTOR pathway is involved in the clearance of amyloid-β, a key pathological hallmark of Alzheimer's. The study found that Glaucocalyxin A could increase the clearance of amyloid-β through the protein kinase B/mTOR/autophagy signaling pathway. nih.gov It also inhibited the phosphorylation of tau, another protein implicated in Alzheimer's disease, via the mTOR/70-kDa ribosomal protein S6 kinase pathway. nih.gov

While not directly Glaucocalyxin A, a related compound, Glaucocalyxin B, has been shown to have anti-neuroinflammatory effects. doaj.orgnih.gov Over-activation of microglia, the resident immune cells of the brain, is a feature of many neurodegenerative diseases, including Parkinson's. Glaucocalyxin B was found to significantly decrease the production of pro-inflammatory molecules in activated microglia. doaj.orgnih.gov It also exhibited a neuroprotective effect by preventing the toxicity induced by over-activated microglia in a co-culture model with neurons. doaj.orgnih.gov Some reports also suggest that Glaucocalyxin B has anti-Parkinson's disease pharmacological actions. proquest.com These findings for related compounds highlight the potential for Glaucocalyxin A to have beneficial effects in neurological disorders characterized by neuroinflammation.

| Compound | Model | Key Findings | Mechanism of Action |

|---|---|---|---|

| Glaucocalyxin A | Alzheimer's Disease Models | Increased amyloid-β clearance; inhibited tau phosphorylation. | Inhibition of the mTOR signaling pathway. |

| Glaucocalyxin B | Microglia Cells (in vitro) | Decreased production of pro-inflammatory molecules. | Anti-neuroinflammatory effects. |

| Glaucocalyxin B | Microglia/Neuron Co-culture | Protected neurons from microglia-induced toxicity. | Neuroprotective effects. |

Structure Activity Relationship Sar Studies and Analog Development for Glaucocalyxin a Diacetate

Rational Design of Glaucocalyxin A Diacetate Analogues for Improved Efficacy

The rational design of analogues for any compound is predicated on a solid understanding of its SAR and its mechanism of action. As detailed information on the key pharmacophores of this compound is lacking, any current attempts at designing analogues would be speculative rather than rationally driven.

The process of rational drug design typically involves identifying a lead compound, in this case, this compound, and then systematically modifying its structure to enhance desired properties like target affinity, selectivity, and efficacy, while minimizing off-target effects. This iterative process of design, synthesis, and biological evaluation is essential for developing improved therapeutic agents. The absence of foundational biological activity and SAR data for this compound means that the starting point for such a rational design campaign is not yet established in the scientific literature.

Modulating Stability and Bioavailability through Chemical Modification

The stability and bioavailability of a drug candidate are critical factors in its potential for clinical success. Chemical modifications are often employed to overcome issues such as rapid metabolism or poor absorption. While studies on Glaucocalyxin A have shown that its stability can be improved by converting it into Mannich base derivatives, which can act as prodrugs, there is no specific information available regarding how the diacetate groups of this compound affect its stability and bioavailability.

Advanced Research Methodologies and Bioanalytical Techniques in Glaucocalyxin a Studies

Cell Culture Models and Experimental Design for In Vitro Studies

In vitro studies are fundamental to dissecting the cellular and molecular mechanisms of Glaucocalyxin A. Researchers predominantly utilize a variety of human cancer cell lines as models to investigate its cytotoxic and anti-proliferative effects. The selection of a specific cell line is dictated by the research hypothesis, with studies spanning multiple cancer types.

Commonly used cell lines in GLA research include:

Bladder Cancer: UMUC3

Lung Cancer: A549 thermofisher.com

Cervical Cancer: KB and its multidrug-resistant subline KB-VIN nih.gov

Breast Cancer: MDA-MB-231 (triple-negative) and MCF-7 (estrogen receptor-positive) nih.gov

Leukemia: HL-60 and CCRF-CEM thermofisher.com

Epithelial Ovarian Cancer: SKOV3 and OVCAR3 nih.gov

The experimental design for these in vitro studies typically involves a panel of assays to measure specific cellular responses to GLA treatment. Cell proliferation is quantified using methods like the Cell Counting Kit-8 (CCK-8) assay and colony formation assays, which assess the ability of single cells to grow into colonies. nih.govnih.gov To understand the mechanism of cell death, flow cytometry is a crucial technique used to analyze the cell cycle distribution and to quantify the extent of apoptosis. thermofisher.comnih.govnih.gov These findings are often complemented by molecular analyses, such as western blotting, to detect changes in the expression levels of key proteins involved in cell cycle regulation (e.g., CDK1, Cyclin B1) and apoptosis (e.g., Bcl-2, Bax, Cleaved Caspase-3). nih.govnih.gov

| Cancer Type | Cell Lines Used in GLA Research |

|---|---|

| Bladder Cancer | UMUC3 |

| Lung Cancer | A549 |

| Cervical Cancer | KB, KB-VIN |

| Breast Cancer | MDA-MB-231, MCF-7 |

| Leukemia | HL-60, CCRF-CEM |

| Epithelial Ovarian Cancer | SKOV3, OVCAR3 |

In Vivo Animal Models for Pharmacological Evaluation and Mechanism Elucidation

To validate in vitro findings and understand the pharmacological effects of Glaucocalyxin A in a complex biological system, researchers employ various in vivo animal models. olympusconfocal.comstanford.edu These models are indispensable for evaluating anti-tumor efficacy and for conducting pharmacokinetic studies.

Tumor xenograft models are a mainstay of GLA cancer research. In this approach, human cancer cells are implanted into immunocompromised mice, which then develop tumors. The effect of GLA on tumor growth can then be directly measured. For instance, studies have utilized NOD/SCID mice with UMUC3 subcutaneous tumors to demonstrate that GLA significantly inhibits tumor growth. nih.gov Other models include S180 sarcoma xenografts and SKOV3 ovarian cancer xenografts in nude mice, which have similarly been used to confirm the compound's in vivo anti-tumor activity. nih.govresearchgate.net

For pharmacological and metabolic evaluation, rat models are frequently used. These studies involve the collection of various biological samples such as plasma, urine, feces, and bile following GLA administration. nih.gov Analysis of these samples is crucial for identifying metabolites and understanding the absorption, distribution, metabolism, and excretion (ADME) profile of the compound. nih.gov

Omics Technologies (e.g., Proteomics, Metabolomics) for Target Identification

"Omics" technologies provide a global, high-throughput view of molecular changes within a biological system, making them powerful tools for identifying the molecular targets of compounds like Glaucocalyxin A.

Metabolomics , the large-scale study of small molecules (metabolites), has been applied to investigate the mechanisms of GLA. One integrated study combined network pharmacology with cellular metabolomics to explore how GLA inhibits non-small cell lung cancer. This approach successfully identified α-linolenic acid metabolism as a key therapeutic pathway and pinpointed specific molecular targets, including PTGS2, PLA2G15, and EGFR. nih.gov Such studies provide a comprehensive snapshot of the metabolic perturbations induced by GLA, offering crucial insights into its mechanism of action. nih.gov

Proteomics , the study of the entire set of proteins, is another critical tool for target deconvolution. Methodologies such as chemical proteomics utilize probes to enrich and identify protein targets from complex cell or tissue lysates. nih.gov Quantitative proteomics approaches can further compare protein abundance between treated and untreated states to reveal which proteins are affected by the compound. nih.gov While detailed proteomics studies specifically identifying novel direct binding partners for GLA are an emerging area, the techniques are well-established. For example, a common proteomics-based approach involves treating cells with a compound, separating the proteins by two-dimensional gel electrophoresis, and identifying proteins with altered expression or modification by mass spectrometry. This strategy allows researchers to map the signaling pathways affected by a bioactive compound.

Microscopic and Imaging Techniques for Cellular Analysis

Microscopy and cellular imaging techniques are vital for visualizing the subcellular effects of Glaucocalyxin A, providing spatial and temporal context to biochemical data.

Immunofluorescence staining is a key technique used in GLA research to determine the localization and expression of specific proteins within cells. nih.gov For example, this method has been used to show that GLA treatment decreases the nuclear expression of proteins like NF-κB/p65 in melanoma cells. nih.gov It has also been employed to visualize the location of phosphorylated proteins, such as p-Akt, to confirm the inhibition of signaling pathways within bladder cancer cells. nih.gov This technique relies on specific antibodies that bind to the protein of interest, which are then visualized using fluorescently labeled secondary antibodies under a fluorescence microscope. nih.govstanfordlab.com

TUNEL (TdT-mediated dUTP Nick-End Labeling) assay is a widely used imaging method to detect DNA fragmentation, a hallmark of late-stage apoptosis. thermofisher.comnih.gov Researchers have used TUNEL assays, often in conjunction with fluorescence microscopy, to visualize and quantify apoptotic cell death induced by GLA and its derivatives in cancer cells. thermofisher.comnih.gov The assay enzymatically labels the free 3'-hydroxyl ends of fragmented DNA with fluorescently modified nucleotides, allowing for the clear identification of apoptotic cells within a cell population or tissue section. thermofisher.comnih.gov

Chromatographic and Mass Spectrometric Approaches for Metabolite Profiling of Glaucocalyxin A

Understanding the metabolic fate of Glaucocalyxin A is crucial for evaluating its efficacy and potential active metabolites. A combination of high-performance liquid chromatography and mass spectrometry is the cornerstone of these investigations.

Ultra-high-performance liquid chromatography coupled to quadrupole time-of-flight mass spectrometry (UHPLC-Q-TOF-MS) is a powerful and sensitive analytical platform used for the comprehensive characterization of GLA metabolites. nih.gov UHPLC provides rapid and high-resolution separation of compounds from complex biological matrices, while Q-TOF-MS offers high mass accuracy and resolution for both precursor and fragment ions, enabling confident identification of metabolites. nih.gov

This technique has been successfully applied to identify numerous GLA metabolites in both in vivo and in vitro samples. In one study, a total of 38 metabolites were identified, including 32 phase I and 6 phase II metabolites. nih.gov The primary biotransformations observed were oxidation and demethylation, with phase II conjugation reactions including methylation, sulfation, and glucuronidation. nih.gov These metabolites were detected and characterized in rat plasma, urine, feces, and bile, as well as in incubations with rat intestinal flora, providing a comprehensive metabolic profile of the compound. nih.gov

| Metabolite Type | Number Identified | Primary Biotransformations | Biological Samples |

|---|---|---|---|

| Phase I | 32 | Oxidation, Demethylation | Rat Plasma, Urine, Feces, Bile, Intestinal Flora |

| Phase II | 6 | Methylation, Sulfate Conjugation, Glucuronide Conjugation |

Within the UHPLC-Q-TOF-MS workflow, different data acquisition strategies can be employed to collect mass spectral data. The two most prominent methods used in GLA metabolite studies are Data-Dependent Acquisition (DDA) and Data-Independent Acquisition (DIA). nih.gov

Data-Dependent Acquisition (DDA) , also known as information-dependent acquisition, operates by first performing a full scan to detect precursor ions. The mass spectrometer then selects the most intense precursor ions (typically a top N list) for fragmentation and subsequent MS/MS analysis. A key limitation of DDA is its stochastic nature; low-abundance ions may not be selected for fragmentation, leading to missing data across different samples.

Data-Independent Acquisition (DIA) addresses this limitation by systematically fragmenting all ions within specified mass-to-charge (m/z) windows across the entire mass range. nih.gov This approach ensures that MS/MS data is collected for nearly all precursor ions, resulting in a more comprehensive dataset with fewer missing values. However, the resulting MS/MS spectra are more complex as they contain fragments from multiple co-eluting precursors.

Bioinformatic and Computational Approaches in Glaucocalyxin A Research

In the realm of natural product research, the exploration of bioactive compounds has been significantly accelerated by the integration of advanced bioinformatic and computational methodologies. For Glaucocalyxin A, a diterpenoid compound, and its derivatives like Glaucocalyxin A diacetate, these in silico techniques have been instrumental in elucidating potential mechanisms of action, identifying molecular targets, and predicting therapeutic effects. While specific computational studies on this compound are not extensively documented, the research on the parent compound, Glaucocalyxin A (GLA), provides a robust framework for understanding the utility of these approaches. The methodologies applied to GLA are directly applicable to its derivatives, offering valuable insights into their potential pharmacological profiles.

Network pharmacology, a holistic approach that investigates the interactions between drugs, targets, and diseases, has been pivotal in mapping the complex biological landscape of GLA. This method combines computational modeling and data analysis to predict the multiple targets and pathways through which a compound may exert its effects. For instance, network pharmacology studies have been employed to explore the therapeutic mechanisms of GLA in conditions such as non-small cell lung cancer, ulcerative colitis, and periodontitis. nih.govnih.govresearchgate.net These analyses typically involve the construction of compound-target and target-disease networks to identify key proteins and signaling pathways.

Molecular docking and molecular dynamics simulations are powerful computational tools that provide a deeper understanding of the molecular interactions between a ligand, such as GLA, and its protein targets. Molecular docking predicts the preferred orientation of a molecule when bound to a receptor, offering insights into binding affinity and mode of interaction. researchgate.net Following docking, molecular dynamics simulations are often used to assess the stability of the ligand-protein complex over time, providing a more dynamic and realistic representation of the binding event. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) modeling is another key computational technique that correlates the chemical structure of a series of compounds with their biological activity. nih.gov By developing mathematical models, QSAR can predict the activity of new or untested compounds, thereby guiding the design and synthesis of more potent derivatives. While specific QSAR models for Glaucocalyxin A and its analogues are not widely published, the principles of QSAR are highly relevant for optimizing its therapeutic properties. nih.govnih.gov

The integration of these bioinformatic and computational approaches provides a multifaceted view of the pharmacological potential of Glaucocalyxin A and its derivatives. These methods not only accelerate the pace of research by prioritizing experimental studies but also contribute to a more comprehensive understanding of the molecular mechanisms underlying the therapeutic effects of natural products.

Network Pharmacology of Glaucocalyxin A

Network pharmacology has been instrumental in identifying the potential molecular targets and signaling pathways of Glaucocalyxin A (GLA) in various disease contexts. By constructing and analyzing complex biological networks, researchers have been able to formulate hypotheses about how GLA exerts its therapeutic effects.

In the context of non-small cell lung cancer (NSCLC), a network pharmacology approach identified several key targets of GLA, including Prostaglandin-Endoperoxide Synthase 2 (PTGS2), Phospholipase A2 Group XV (PLA2G15), and Epidermal Growth Factor Receptor (EGFR). nih.govresearchgate.net The study suggested that the therapeutic effect of GLA in NSCLC may be mediated through the regulation of α-linolenic acid metabolism. nih.gov

Similarly, in studies related to ulcerative colitis, network pharmacology analysis revealed that Akt1 is a common target of both GLA and inflammatory bowel disease. nih.gov This finding points towards the PI3K/Akt signaling pathway as a crucial mediator of the anti-inflammatory effects of GLA. nih.gov

In the context of periodontitis, network pharmacology studies have identified a set of key targets for GLA, including Hypoxia-Inducible Factor 1-alpha (HIF1A), Matrix Metalloproteinase-9 (MMP9), mammalian Target of Rapamycin (B549165) (mTOR), Nuclear Factor Kappa B Subunit 1 (NFKB1), PTGS2, and Signal Transducer and Activator of Transcription 3 (STAT3). researchgate.net These targets are implicated in inflammatory and tissue-degrading processes characteristic of periodontitis.

The table below summarizes the key targets of Glaucocalyxin A identified through network pharmacology in different disease models.

| Disease Model | Key Protein Targets Identified by Network Pharmacology | Implicated Signaling Pathways |

| Non-Small Cell Lung Cancer | PTGS2, PLA2G15, EGFR | α-linolenic acid metabolism |

| Ulcerative Colitis | AKT1 | PI3K/Akt/mTOR signaling |

| Periodontitis | HIF1A, MMP9, mTOR, NFKB1, PTGS2, STAT3 | PI3K/Akt signaling |

These network pharmacology studies provide a systems-level understanding of the multifaceted interactions of Glaucocalyxin A within the cellular environment, guiding further experimental validation of its therapeutic mechanisms.

Molecular Docking and Dynamics of Glaucocalyxin A

Molecular docking and molecular dynamics (MD) simulations have provided detailed insights into the binding interactions between Glaucocalyxin A (GLA) and its identified protein targets. These computational techniques are essential for visualizing and quantifying the molecular recognition process.

Molecular docking studies have consistently demonstrated that GLA exhibits a strong binding affinity for its key targets. For example, in the investigation of its effects on NSCLC, docking results revealed a high potential for interaction between GLA and the core targets PTGS2, PLA2G15, and EGFR. nih.govresearchgate.net Similarly, in the context of periodontitis, GLA showed the highest binding affinity and stability with MMP9, suggesting its potential as a potent inhibitor of this enzyme. researchgate.net

Following molecular docking, MD simulations are performed to evaluate the stability of the predicted protein-ligand complexes. These simulations track the movement of atoms over time, providing a dynamic view of the binding interactions. For the GLA-protein complexes, MD simulations have generally confirmed their stability, indicating that the binding poses predicted by docking are maintained over a simulated physiological timeframe. nih.govresearchgate.net The stability of these complexes is often assessed by analyzing the root-mean-square deviation (RMSD) of the protein and ligand atoms from their initial positions. Lower and stable RMSD values over the simulation period are indicative of a stable complex. mdpi.complos.org

The table below presents a summary of the findings from molecular docking and dynamics studies of Glaucocalyxin A with some of its key targets.

| Target Protein | Molecular Docking Findings | Molecular Dynamics Simulation Findings |

| PTGS2, PLA2G15, EGFR | Strong binding affinity | Favorable stability of the GLA-protein complexes |

| MMP9 | Highest binding affinity and stability | Stable complex formation |

| AKT1 | Favorable binding interactions | Stable complex formation |

These computational simulations provide a molecular basis for the observed biological activities of Glaucocalyxin A and are crucial for the rational design of more effective derivatives.

Quantitative Structure-Activity Relationship (QSAR) in Glaucocalyxin A Research

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov This method is particularly valuable in drug discovery for predicting the activity of novel compounds and for guiding the optimization of lead molecules.

While specific QSAR studies focusing exclusively on Glaucocalyxin A and its derivatives are not extensively reported in the literature, the principles of QSAR are highly applicable to this class of compounds. A QSAR study would typically involve a dataset of Glaucocalyxin A analogs with varying structural modifications and their corresponding measured biological activities (e.g., IC50 values against a specific cancer cell line).

The development of a QSAR model involves several key steps:

Data Set Preparation: A series of Glaucocalyxin A derivatives and their experimentally determined biological activities are compiled.

Descriptor Calculation: A wide range of molecular descriptors, which are numerical representations of the chemical structure (e.g., electronic, steric, and hydrophobic properties), are calculated for each compound.

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical model that correlates the molecular descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously assessed using internal and external validation techniques.

An illustrative QSAR model for a hypothetical series of Glaucocalyxin A derivatives is presented in the table below. This table showcases the type of data that would be used in a QSAR study.

| Compound | Modification | Log(1/IC50) | Descriptor 1 (e.g., LogP) | Descriptor 2 (e.g., Molar Refractivity) |

| Glaucocalyxin A | - | 5.2 | 3.5 | 120.4 |

| Derivative 1 | -CH3 at C-3 | 5.5 | 4.0 | 125.1 |

| Derivative 2 | -OH at C-3 | 4.9 | 3.1 | 121.0 |

| Derivative 3 | -Cl at C-14 | 5.8 | 4.2 | 125.9 |

| This compound | -OCOCH3 at C-1, C-15 | (Predicted) | (Calculated) | (Calculated) |

The resulting QSAR equation would take a form similar to: Log(1/IC50) = c0 + c1(Descriptor 1) + c2(Descriptor 2) + ...

Such a model would allow for the virtual screening of a large library of Glaucocalyxin A derivatives and the prediction of their biological activity, thereby prioritizing the synthesis and experimental testing of the most promising candidates. The application of QSAR methodologies holds significant potential for accelerating the development of novel and more potent therapeutic agents based on the Glaucocalyxin A scaffold.

Future Research Directions and Emerging Applications of Glaucocalyxin a Diacetate

Elucidation of Novel Molecular Targets and Pathways

While initial research has identified key signaling pathways affected by Glaucocalyxin A, the full spectrum of its molecular interactions remains to be uncovered. Future studies are expected to focus on identifying novel protein targets and further clarifying its mechanism of action in various cellular contexts.

One promising avenue of research is its role as an inhibitor of the mammalian target of rapamycin (B549165) (mTOR). nih.gov Research has shown that Glaucocalyxin A can increase the clearance of amyloid-β (Aβ) and inhibit the phosphorylation of tau protein, both hallmarks of Alzheimer's disease, by modulating the mTOR signaling pathway. nih.gov Specifically, it was found to impact the protein kinase B/mTOR/autophagy and the mTOR/70-kDa ribosomal protein S6 kinase pathways. nih.gov

Another key pathway identified is the STAT3 pathway, particularly in the context of inflammatory diseases like rheumatoid arthritis. nih.gov Glaucocalyxin A has been shown to suppress inflammatory responses and induce apoptosis in fibroblast-like synoviocytes by downregulating the phosphorylation of STAT3. nih.gov Over-expression of STAT3 was found to partially reverse the effects of Glaucocalyxin A, confirming the pathway's role in its mechanism. nih.gov

Future investigations will likely employ advanced proteomic and genomic techniques to build a comprehensive map of the Glaucocalyxin A diacetate interactome, potentially revealing targets that could explain its diverse pharmacological effects, from anti-inflammatory to neuroprotective properties. nih.gov

| Identified Pathway | Associated Disease Model | Key Findings |

| mTOR/Autophagy | Alzheimer's Disease | Increases amyloid-β clearance. nih.gov |

| mTOR/p70S6K | Alzheimer's Disease | Inhibits tau phosphorylation. nih.gov |

| STAT3 | Rheumatoid Arthritis | Suppresses inflammatory cytokine expression and induces apoptosis in synoviocytes. nih.gov |

Investigation of this compound in Underexplored Disease Models

The established anti-inflammatory, anti-tumor, and neuroprotective properties of Glaucocalyxin A suggest its potential utility in a variety of diseases that have not yet been extensively studied. nih.gov Expanding research into these areas could unlock new therapeutic applications.

Neurodegenerative Diseases: Building on the findings related to Alzheimer's disease, where Glaucocalyxin A was identified as a new mTOR inhibitor, further studies are warranted. nih.gov Its ability to promote Aβ clearance and reduce tau phosphorylation suggests potential therapeutic value that should be investigated in more detail for Alzheimer's and possibly other tauopathies. nih.gov

Autoimmune Disorders: Research in rheumatoid arthritis has demonstrated that Glaucocalyxin A can inhibit the proliferation of RA-fibroblast-like synoviocytes and reduce inflammatory cytokine production in a collagen-induced arthritis rat model. nih.gov This success in a preclinical model of autoimmune disease suggests that this compound could be a candidate for other autoimmune conditions characterized by chronic inflammation and immune cell dysregulation.

Future research should systematically screen this compound against a panel of cell lines and animal models for various cancers, neurodegenerative disorders beyond Alzheimer's, and different autoimmune and inflammatory conditions to identify new therapeutic opportunities.

Development of Advanced Delivery Systems for this compound (e.g., Nanosuspensions)

A significant hurdle in the clinical development of Glaucocalyxin A and its derivatives is their poor water solubility, which limits bioavailability and therapeutic efficacy. nih.gov Advanced drug delivery systems are being developed to overcome this challenge.

Nanosuspensions have emerged as a promising approach. nih.govnih.gov A study focused on creating Glaucocalyxin A nanosuspensions using a precipitation-combined ultrasonication method. nih.gov The resulting nanoparticles were spherical, with a small size of 143 nm, and allowed for a drug payload of 8.95%. nih.gov This formulation significantly increased the maximum concentration of Glaucocalyxin A achievable in a solution. nih.gov

These nanosuspensions exhibit a biphasic drug release pattern, with an initial burst release followed by sustained release. nih.gov In preclinical studies, the Glaucocalyxin A nanosuspension demonstrated higher in vitro antitumor activity against HepG2 liver cancer cells and better in vivo anticancer efficacy in a mouse model bearing H22 tumors compared to the free drug. nih.gov

| Nanosuspension Characteristic | Finding | Benefit |

| Particle Size | 143 nm | Enhances dissolution rate and bioavailability. |

| Drug Payload | 8.95% | Allows for higher effective drug concentration. nih.gov |

| Release Pattern | Biphasic (Initial burst + sustained release) | Provides rapid onset of action and prolonged therapeutic effect. nih.gov |

| In Vitro Efficacy (vs. HepG2) | IC50 of 1.793 µg/mL (vs. 2.884 µg/mL for free drug) | Increased potency against cancer cells. nih.gov |

| In Vivo Efficacy (vs. H22 tumors) | 54.11% tumor inhibition (vs. 36.02% for free drug) | Improved therapeutic outcome in a living model. nih.gov |

Future work will likely focus on refining these nanoparticle formulations, exploring other delivery platforms like liposomes or micelles, and functionalizing these systems for targeted delivery to specific tissues or cells, further enhancing efficacy while minimizing potential side effects.

Chemoinformatic and Computational Drug Design Based on Glaucocalyxin A Scaffold

The unique chemical structure of the Glaucocalyxin A scaffold makes it an attractive starting point for medicinal chemistry and drug discovery efforts. nih.gov Modern computational approaches, including chemoinformatics and computer-aided drug design (CADD), can accelerate the development of novel analogs with improved potency, selectivity, and pharmacokinetic properties. youtube.comnih.gov

Computational methods can be applied in several ways: